
N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine” is a chemical compound with the molecular formula C12H16N4O4 . It is also known by registry numbers ZINC000005127879, ZINC000005127883, ZINC000005127886, ZINC000005127888 .
Molecular Structure Analysis
The molecular structure of “N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine” consists of 12 Carbon atoms, 16 Hydrogen atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . The molecular weight is 280.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine” include a molecular weight of 280.28 . Other properties such as density, melting point, boiling point, and flash point are not specified in the search results .Applications De Recherche Scientifique
Synthesis and Characterization of Polyamides
One application involves the synthesis of new aromatic diamines with cyclohexane moieties, leading to the creation of organosoluble polyamides with exceptional solubility and mechanical properties. For instance, a study describes the synthesis of highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties. These polyamides exhibited outstanding solubility, could be easily dissolved in various solvents, and formed transparent, strong, and flexible films with low dielectric constants and water absorptions, indicating their potential in advanced material applications (Li et al., 2009).
Supramolecular Chemistry
Research in supramolecular chemistry has explored the self-assembly of complexes using diamine tectons, including cyclohexane diamines. A study involving triphenylboroxine and phenylboronic ester of pentaerythritol with diamines, including trans-1,4-diaminocyclohexane, generated novel supramolecular NB bound assemblies. These findings enhance understanding of the factors governing the formation of such aggregates, demonstrating the role of cyclohexane diamines in developing new supramolecular structures (Cruz-Huerta et al., 2015).
Polymer Science
In polymer science, cyclohexane diamines are utilized to synthesize polyimides and polyamides with specific properties. For example, the synthesis and properties of organosoluble polyimides based on 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane have been detailed, highlighting their excellent solubility, thermal stability, and mechanical properties, indicating their suitability for high-performance materials (Yang et al., 2004).
Catalysis
Cyclohexane diamines have also found applications in catalysis, serving as ligands in metal-catalyzed cross-couplings. A study discusses how a commercially available 1,2-diamine facilitates nickel-catalyzed alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides at room temperature, demonstrating the role of cyclohexane diamines in enabling efficient and novel catalytic processes (Saito & Fu, 2007).
Material Science and Ligand Design
The development of materials and ligands incorporating cyclohexane diamines has been explored, such as in the creation of chiral ligands for enantioselective transition metal catalysis. Research demonstrates how chiral diamines, including cyclohexane diamines, can be converted into diiminophosphoranes, serving as C2-symmetric ligands for various enantioselective transition metal-catalyzed reactions, showcasing the versatility and utility of these compounds in material science and ligand design (Reetz & Bohres, 1998).
Orientations Futures
Propriétés
IUPAC Name |
2-N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h5-7,9-10,14H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBSDLZLJPIEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

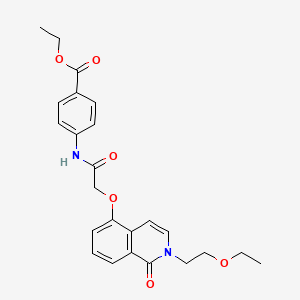
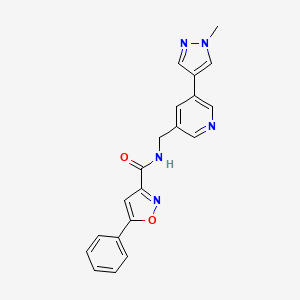
![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)
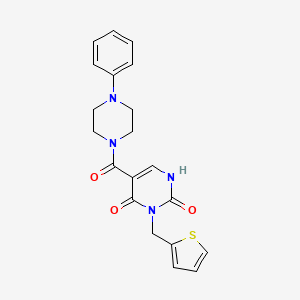
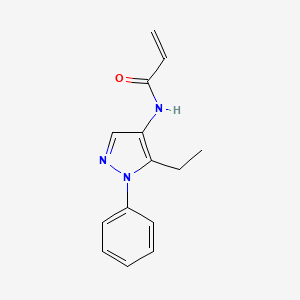
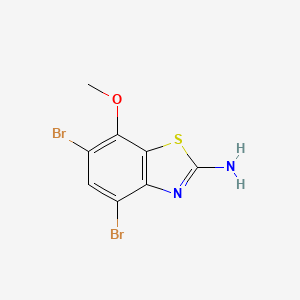
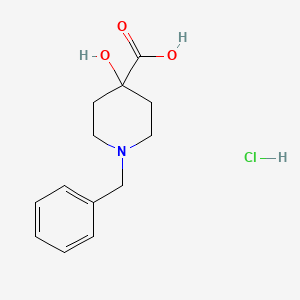
![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)
![N-(4-ethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2994754.png)
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)
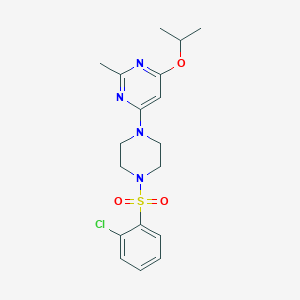
![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)
![6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2994764.png)